Cas no 2138378-60-4 (1H-Pyrazole-3-carboxylic acid, 5-amino-4-(2-methylpropyl)-1-propyl-, ethyl ester)
1H-Pyrazole-3-carboxylic acid, 5-amino-4-(2-methylpropyl)-1-propyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-3-carboxylic acid, 5-amino-4-(2-methylpropyl)-1-propyl-, ethyl ester
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- Inchi: 1S/C13H23N3O2/c1-5-7-16-12(14)10(8-9(3)4)11(15-16)13(17)18-6-2/h9H,5-8,14H2,1-4H3
- InChI Key: GUGIXMCVQLJDDS-UHFFFAOYSA-N
- SMILES: N1(CCC)C(N)=C(CC(C)C)C(C(OCC)=O)=N1
1H-Pyrazole-3-carboxylic acid, 5-amino-4-(2-methylpropyl)-1-propyl-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-784067-0.05g |
ethyl 5-amino-4-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxylate |
2138378-60-4 | 95% | 0.05g |
$900.0 | 2024-05-22 | |
| Enamine | EN300-784067-0.1g |
ethyl 5-amino-4-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxylate |
2138378-60-4 | 95% | 0.1g |
$943.0 | 2024-05-22 | |
| Enamine | EN300-784067-0.25g |
ethyl 5-amino-4-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxylate |
2138378-60-4 | 95% | 0.25g |
$985.0 | 2024-05-22 | |
| Enamine | EN300-784067-0.5g |
ethyl 5-amino-4-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxylate |
2138378-60-4 | 95% | 0.5g |
$1027.0 | 2024-05-22 | |
| Enamine | EN300-784067-1.0g |
ethyl 5-amino-4-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxylate |
2138378-60-4 | 95% | 1.0g |
$1070.0 | 2024-05-22 | |
| Enamine | EN300-784067-2.5g |
ethyl 5-amino-4-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxylate |
2138378-60-4 | 95% | 2.5g |
$2100.0 | 2024-05-22 | |
| Enamine | EN300-784067-5.0g |
ethyl 5-amino-4-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxylate |
2138378-60-4 | 95% | 5.0g |
$3105.0 | 2024-05-22 | |
| Enamine | EN300-784067-10.0g |
ethyl 5-amino-4-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxylate |
2138378-60-4 | 95% | 10.0g |
$4606.0 | 2024-05-22 |
1H-Pyrazole-3-carboxylic acid, 5-amino-4-(2-methylpropyl)-1-propyl-, ethyl ester Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1H-Pyrazole-3-carboxylic acid, 5-amino-4-(2-methylpropyl)-1-propyl-, ethyl ester
Research Brief on 1H-Pyrazole-3-carboxylic acid, 5-amino-4-(2-methylpropyl)-1-propyl-, ethyl ester (CAS: 2138378-60-4)
This research brief provides an in-depth analysis of the latest scientific advancements related to the compound 1H-Pyrazole-3-carboxylic acid, 5-amino-4-(2-methylpropyl)-1-propyl-, ethyl ester (CAS: 2138378-60-4). As a pyrazole derivative, this molecule has garnered significant attention in medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its synthesis, structural characteristics, and biological activities, positioning it as a promising candidate for drug development.
The compound's chemical structure features a pyrazole core substituted with amino, isobutyl, propyl, and ethyl ester functional groups. This unique arrangement contributes to its molecular interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition against certain kinase enzymes involved in inflammatory pathways, with an IC50 value in the low micromolar range.
Recent synthetic approaches have focused on optimizing the yield and purity of 2138378-60-4. A novel three-component coupling reaction developed by researchers at Kyoto University has achieved an 82% yield, significantly improving upon previous methods. The optimized protocol reduces side product formation and allows for easier purification, as detailed in a recent Organic Process Research & Development publication.
Biological evaluations have revealed promising therapeutic potential. In vitro studies using human cell lines have shown that this pyrazole derivative modulates key signaling pathways associated with metabolic disorders. Particularly noteworthy are its effects on AMPK activation, suggesting possible applications in diabetes management. These findings were presented at the 2024 American Chemical Society National Meeting.
Structural-activity relationship (SAR) studies have identified the ethyl ester moiety as crucial for maintaining the compound's bioavailability while the 5-amino group appears essential for target engagement. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters indicate that the compound adopts a favorable binding conformation in the active site of its protein targets.
Current research directions include investigating the compound's pharmacokinetic properties and potential toxicity. Preliminary ADME studies in rodent models show acceptable oral bioavailability (43%) and a plasma half-life of approximately 6 hours. However, further optimization may be required to improve metabolic stability, as noted in a recent Drug Metabolism and Disposition article.
The pharmaceutical industry has shown growing interest in this compound, with several patents filed in 2023-2024 covering its derivatives and formulations. These intellectual property developments suggest that 2138378-60-4 may serve as a lead compound for new therapeutic agents targeting inflammation and metabolic diseases.
In conclusion, 1H-Pyrazole-3-carboxylic acid, 5-amino-4-(2-methylpropyl)-1-propyl-, ethyl ester represents an exciting area of research in medicinal chemistry. Its unique structural features and promising biological activities warrant further investigation. Future studies should focus on clinical translation, mechanism elucidation, and structural optimization to fully realize its therapeutic potential.
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